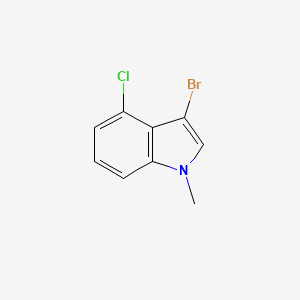

3-Bromo-4-chloro-1,N-methylindole

Description

Significance of Indole (B1671886) Scaffolds in Synthetic and Mechanistic Chemistry

The indole scaffold, a bicyclic structure consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged motif in chemistry. rsc.orgrsc.orgcdnsciencepub.com Its unique electronic properties, arising from the π-excessive nature of the pyrrole ring, make it a versatile building block in the synthesis of complex organic molecules. orgsyn.orgiucr.org The indole nucleus is a key component in a vast number of natural products, including the amino acid tryptophan and the neurotransmitter serotonin. iucr.orgsigmaaldrich.com In synthetic chemistry, the indole ring system serves as a foundational element for the development of new therapeutic agents, with numerous indole derivatives being investigated for a wide range of pharmacological activities. rsc.orgacs.org The reactivity of the indole ring, particularly its propensity for electrophilic substitution at the C3 position, has been extensively studied, providing a deep understanding of its mechanistic chemistry. orgsyn.orgiucr.org

Overview of Halogenated Indole Derivatives: Research Significance

The introduction of halogen atoms onto the indole scaffold profoundly influences its physicochemical and biological properties. Halogenation can alter the electronic distribution within the molecule, enhance its metabolic stability, and provide a handle for further synthetic transformations through cross-coupling reactions. acs.org Marine organisms are a particularly rich source of halogenated indole alkaloids, many of which exhibit significant biological activities. researchgate.net The presence of halogens can lead to enhanced binding affinity to biological targets, a principle that is widely exploited in medicinal chemistry and drug design. researchgate.net Consequently, the development of selective and efficient methods for the halogenation of indoles is an active area of research. chemicalbook.com

Scope and Research Focus on 3-Bromo-4-chloro-1,N-methylindole

This article will provide a focused examination of the chemical compound this compound. Due to the apparent scarcity of direct literature on this specific molecule, its properties and synthetic routes will be discussed based on established principles of indole chemistry and knowledge of related halogenated indole derivatives. The discussion will cover a plausible synthetic approach, its chemical characteristics, and its potential as a building block in further synthetic endeavors.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H7BrClN |

|---|---|

Molecular Weight |

244.51 g/mol |

IUPAC Name |

3-bromo-4-chloro-1-methylindole |

InChI |

InChI=1S/C9H7BrClN/c1-12-5-6(10)9-7(11)3-2-4-8(9)12/h2-5H,1H3 |

InChI Key |

FTSSJEQINFVSIK-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C2=C1C=CC=C2Cl)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Bromo 4 Chloro 1,n Methylindole and Analogues

Strategic Approaches to Indole (B1671886) Core Construction

The formation of the fundamental indole ring system is the primary step in the synthesis. Both classical name reactions and modern catalytic methods offer versatile pathways to variously substituted indoles.

Several established methods are foundational to indole synthesis, each with distinct starting materials and mechanisms.

Fischer Indole Synthesis : Developed by Emil Fischer in 1883, this method involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone. youtube.com The reaction proceeds through the formation of an arylhydrazone, which then undergoes a nih.govnih.gov-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia (B1221849) to form the indole ring. youtube.comyoutube.com The choice of substituents on both the arylhydrazine and the carbonyl component dictates the substitution pattern of the final indole product. youtube.com For instance, a para-substituted phenylhydrazine (B124118) will typically yield a 5-substituted indole. youtube.com

Bartoli Indole Synthesis : This reaction provides a direct route to 7-substituted indoles, which can be challenging to access via other methods. wikipedia.org It involves the reaction of an ortho-substituted nitroarene with at least three equivalents of a vinyl Grignard reagent. wikipedia.orgyoutube.com The steric hindrance of the ortho group is crucial for the reaction's success, as it facilitates the key nih.govnih.gov-sigmatropic rearrangement step. wikipedia.org A modification by Dobbs uses an ortho-bromo group as a removable directing group, further expanding the scope of the reaction. wikipedia.org

Madelung Synthesis : This method involves the high-temperature, intramolecular cyclization of an N-acyl-ortho-toluidine using a strong base. youtube.com It is a useful method for preparing indoles that are unsubstituted at the 2- and 3-positions.

Nenitzescu Indole Synthesis : This reaction forms 5-hydroxyindole (B134679) derivatives by reacting a benzoquinone with a β-aminocrotonic ester. wikipedia.org The mechanism involves a Michael addition followed by a cyclization and elimination sequence. wikipedia.org

Larock Indole Synthesis : A powerful and versatile palladium-catalyzed heteroannulation, the Larock synthesis couples an ortho-haloaniline (typically o-iodoaniline) with a disubstituted alkyne to produce 2,3-disubstituted indoles. wikipedia.orgub.edusynarchive.com The reaction mechanism involves oxidative addition of the o-haloaniline to a Pd(0) species, followed by alkyne insertion, cyclization, and reductive elimination to regenerate the catalyst. wikipedia.orgub.edu The use of specific ligands, such as N-heterocyclic carbenes (NHCs), can improve the reaction's efficiency and regioselectivity, even allowing for the use of less reactive o-bromoanilines. nih.govrsc.org

A comparison of the starting materials and primary products for these classical methods is summarized below.

| Synthesis Method | Starting Material 1 | Starting Material 2 | Typical Product |

| Fischer | Arylhydrazine | Aldehyde or Ketone | 2,3-substituted Indole |

| Bartoli | ortho-substituted Nitroarene | Vinyl Grignard Reagent | 7-substituted Indole |

| Madelung | N-acyl-ortho-toluidine | Strong Base | Indole (unsubst. at C2/C3) |

| Nenitzescu | Benzoquinone | β-aminocrotonic ester | 5-Hydroxyindole |

| Larock | ortho-haloaniline | Disubstituted Alkyne | 2,3-disubstituted Indole |

Transition metal catalysis has revolutionized indole synthesis, offering milder conditions and broader functional group tolerance compared to many classical methods. mdpi.comnih.gov

Palladium-Catalyzed Cyclizations : Palladium catalysts are widely used for constructing the indole nucleus through various cross-coupling and cyclization strategies. mdpi.comnih.gov Beyond the Larock synthesis, methods involving the Sonogashira coupling of 2-haloanilines with terminal alkynes followed by an intramolecular cyclization are common. mdpi.com Another approach is the oxidative annulation of anilines with alkynes, where a palladium catalyst facilitates a double C-H activation to form the indole ring in a one-pot manner. mdpi.com

Manganese-Catalyzed Dehydrogenation : More recently, earth-abundant metals like manganese have been employed in indole synthesis. These reactions often proceed via a dehydrogenative annulation pathway, providing an atom-economical route to the indole core.

Regioselective Halogenation Strategies on Indole and N-Methylindole Systems

Introducing bromine at the C3 position and chlorine at the C4 position of an N-methylindole core requires precise control over the regioselectivity of halogenation. The indole ring exhibits different reactivities at its various positions, with the C3 position being the most nucleophilic and susceptible to electrophilic attack.

Direct halogenation of the indole ring often leads to a mixture of products if not carefully controlled.

C3-Bromination : The C3 position of indole is highly activated towards electrophiles. Direct bromination using reagents like N-Bromosuccinimide (NBS) in a suitable solvent typically affords the 3-bromoindole derivative with high selectivity. orgsyn.orgnih.gov For an N-methylated indole, the reaction would proceed similarly. The regioselectivity for bromination at C2 versus the C3-alkyl group on a 3-methylindole (B30407) can be controlled by the choice of N-protecting group and reaction conditions. acs.org

C4-Chlorination : Direct chlorination at the C4 position is significantly more challenging due to the lower reactivity of this position compared to C3, C2, and even other positions on the benzene (B151609) ring. nih.gov However, recent advances have utilized transient directing groups to achieve site-selective C4-halogenation. For instance, a palladium(II)-catalyzed method using anthranilic acids as transient directing groups allows for the direct installation of chlorine, bromine, or iodine at the C4 position using N-halosuccinimides (NXS) as the halogen source. acs.org This strategy temporarily blocks more reactive sites and directs the catalyst to the desired C4 C-H bond.

When direct halogenation is not feasible or selective, multi-step sequences involving precursor molecules are employed.

Synthesis of 4-chloroindoles : A common strategy to obtain 4-chloroindoles is to start with a pre-functionalized benzene ring. For example, a 3-chloro-2-nitro-toluene could be subjected to a Bartoli or Leimgruber-Batcho synthesis to construct the indole ring, placing the chlorine atom at the C4 position. Another route involves the synthesis of 3-bromo-4-chloroaniline, which can then be used in a subsequent indole-forming reaction. chemicalbook.com

Directed ortho-Metalation : Using a directing group on the indole nitrogen (e.g., pivaloyl), it is possible to direct lithiation or other metalation to the C7 position. Subsequent functionalization is then possible, although this is more commonly used for C7 rather than C4.

Sandmeyer-type Reactions : Starting from a 4-aminoindole (B1269813) derivative, a Sandmeyer reaction (diazotization followed by treatment with a copper(I) chloride) could, in principle, install the chloro substituent at the C4 position.

N-Alkylation and Substituent Introduction on Halogenated Indole Rings

The final step in the synthesis of 3-bromo-4-chloro-1,N-methylindole is the introduction of the methyl group onto the indole nitrogen.

N-Methylation : The N-H proton of an indole is acidic and can be removed by a suitable base to form an indolide anion, which is a potent nucleophile. Subsequent reaction with a methylating agent, such as methyl iodide or dimethyl sulfate, yields the N-methylated product. nih.gov To avoid potential side reactions, milder and more selective methylating agents have been developed. For example, using quaternary ammonium (B1175870) salts like phenyl trimethylammonium iodide (PhMe₃NI) in the presence of a base like cesium carbonate (Cs₂CO₃) provides a safe and highly efficient method for the monomethylation of indoles, tolerating a wide range of functional groups, including halogens. nih.govorganic-chemistry.org Another green alternative is the use of dimethyl carbonate (DMC) with a catalyst like DABCO. st-andrews.ac.uk

Optimization of Synthetic Routes for Positional Isomers and Analogues

The synthesis of specific positional isomers of halogenated N-methylindoles, such as this compound, requires careful consideration of the order of functionalization and the choice of reagents. The inherent reactivity of the indole ring, particularly the electron-rich C3 position, often dictates the course of electrophilic substitution reactions. However, the presence of existing substituents can significantly modulate this reactivity, allowing for the targeted synthesis of less common substitution patterns.

A plausible synthetic approach to this compound would likely commence with a pre-functionalized indole core. For instance, starting with 4-chloroindole, N-methylation can be readily achieved using standard procedures, such as reaction with methyl iodide in the presence of a base like sodium hydride. orgsyn.org The subsequent challenge lies in the regioselective introduction of a bromine atom at the C3 position.

Alternatively, a route starting from a commercially available or readily synthesized bromo-chloro-aniline derivative could be envisaged, followed by an indole ring-forming reaction such as the Fischer, Bartoli, or Batcho-Leimgruber indole synthesis. researchgate.netrsc.org The choice of a specific indole synthesis would depend on the availability of the starting materials and the desired substitution pattern on the final indole product. For example, the Batcho-Leimgruber indole synthesis is known for its versatility in producing a wide range of substituted indoles. researchgate.net

A patent for a related compound, 5-bromo-4-chloro-1-methyl-indol-3-yl-β-D-galactopyranoside, suggests a synthetic pathway that likely involves the construction of the 5-bromo-4-chloro-1-methylindole core prior to glycosylation. google.com This underscores the importance of having efficient methods for the preparation of such dihalogenated N-methylindoles.

The optimization of these synthetic routes often involves a systematic evaluation of reaction conditions, including solvents, temperature, and the nature of the halogenating agent, to maximize the yield of the desired isomer while minimizing the formation of byproducts.

The regioselectivity of halogenation and other functionalization reactions on the indole ring is a complex interplay of steric and electronic effects exerted by the substituents already present on the ring. libretexts.orglibretexts.orgfrancis-press.com Understanding these effects is paramount for the rational design of synthetic routes to polysubstituted indoles like this compound.

Electronic Effects:

The indole nucleus is an electron-rich aromatic system, with the highest electron density typically at the C3 position, making it the most susceptible to electrophilic attack. The nitrogen atom's lone pair of electrons significantly contributes to this high reactivity. youtube.com

Activating Groups: Electron-donating groups (EDGs) on the benzene ring, such as alkoxy or alkyl groups, further enhance the electron density of the entire indole system, making it more reactive towards electrophiles. These groups are typically ortho, para-directing. libretexts.org

Deactivating Groups: Conversely, electron-withdrawing groups (EWGs) like nitro (-NO2), cyano (-CN), or carbonyl groups, decrease the electron density of the ring, thus deactivating it towards electrophilic substitution. These groups are generally meta-directing. libretexts.org Halogens are a notable exception; they are deactivating due to their inductive electron-withdrawing effect but are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance. youtube.com

In the case of 4-chloro-1-methylindole, the chloro group at the C4 position is a deactivating, ortho, para-directing group. libretexts.orgyoutube.com This means it will direct incoming electrophiles to the C5 and C7 positions, and to a lesser extent, the C3 position. The N-methyl group is an activating group that reinforces the high electron density at C3. Therefore, in an electrophilic bromination of 4-chloro-1-methylindole, a competition exists between the directing effects of the C4-chloro and the N1-methyl groups. Given the inherent high nucleophilicity of the C3 position, bromination is still expected to occur preferentially at this site. The use of mild brominating agents like N-bromosuccinimide (NBS) is often employed for the regioselective C3-bromination of indoles. nih.govorgsyn.orgresearchgate.net

The table below illustrates the directing effects of common substituents on the indole ring.

| Substituent | Electronic Effect | Directing Preference for Electrophilic Substitution |

| -CH₃ (at N1) | Activating (Inductive) | C3 |

| -Cl (at C4) | Deactivating (Inductive), o,p-directing (Resonance) | C5, C7, C3 |

| -Br (at C3) | Deactivating (Inductive), o,p-directing (Resonance) | Further substitution less likely |

| -NO₂ (at C5) | Deactivating (Resonance and Inductive) | C3, C7 |

Steric Effects:

Steric hindrance can also play a crucial role in determining the regiochemical outcome of a reaction. youtube.comrsc.org Bulky substituents can block access to adjacent positions, forcing an incoming reagent to attack a less sterically hindered site.

For the synthesis of this compound, the substituent at the C4 position can sterically influence the approach of the brominating agent to the C3 and C5 positions. While the chloro group is not exceptionally large, its presence can still disfavor substitution at the adjacent C5 position to some extent, further promoting bromination at the electronically favored and sterically accessible C3 position.

The interplay of these electronic and steric factors is often subtle and can be influenced by the specific reaction conditions. For example, changing the solvent or the halogenating agent can alter the regioselectivity of the reaction.

The following table provides a hypothetical reaction scheme for the synthesis of this compound, highlighting the key transformations and the influence of directing effects.

| Step | Reactant | Reagent(s) and Conditions | Product | Key Considerations |

| 1 | 4-Chloroindole | NaH, CH₃I, THF | 4-Chloro-1-methylindole | N-alkylation is generally straightforward. |

| 2 | 4-Chloro-1-methylindole | NBS, CH₂Cl₂ or THF | 3-Bromo-4-chloro-1-methylindole | The electron-donating N-methyl group and the inherent reactivity of the C3 position favor bromination at C3. The C4-chloro group is a deactivating, o,p-director, but its influence is overcome by the strong C3-directing effect. |

Elucidation of Reaction Mechanisms and Reactivity Patterns of 3 Bromo 4 Chloro 1,n Methylindole

Electrophilic Aromatic Substitution Dynamics on Halogenated N-Methylindoles

For indole (B1671886) derivatives, the pyrrole (B145914) ring is significantly more electron-rich and thus more reactive towards electrophiles than the benzene (B151609) ring. The C3 position is typically the most nucleophilic site. However, in 3-Bromo-4-chloro-1,N-methylindole, the C3 position is blocked by a bromine atom. The N-methyl group is an activating group, further enhancing the electron density of the pyrrole ring. Conversely, the chloro and bromo substituents are deactivating due to their inductive electron-withdrawing effects, but they are ortho-, para-directing because of resonance effects.

Given this substitution pattern, electrophilic attack is expected to occur at the C2 position of the pyrrole ring or at the C5, and C7 positions of the benzenoid ring. The precise location of substitution would depend on the nature of the electrophile and the reaction conditions. For instance, nitration using nitric acid and a sulfuric acid catalyst generates a nitronium ion (NO₂⁺) electrophile, while halogenation with Br₂ or Cl₂ requires a Lewis acid catalyst like FeX₃ to generate a potent electrophile. masterorganicchemistry.comlumenlearning.com The carbocation intermediate formed during the substitution is stabilized by resonance, but the energetic advantage of reforming the aromatic system drives the reaction towards substitution rather than addition. libretexts.org

Table 1: Common Electrophilic Aromatic Substitution Reactions

| Reaction | Reagent | Catalyst | Electrophile (E⁺) |

|---|---|---|---|

| Halogenation | X₂ (X=Cl, Br) | FeX₃ | X⁺ |

| Nitration | HNO₃ | H₂SO₄ | NO₂⁺ |

| Sulfonation | SO₃ | H₂SO₄ | SO₃ |

| Friedel-Crafts Acylation | RCOCl | AlCl₃ | RCO⁺ |

| Friedel-Crafts Alkylation | RCl | AlCl₃ | R⁺ |

This table summarizes common EAS reactions applicable to aromatic systems. masterorganicchemistry.comlumenlearning.com

C-H Functionalization Reactions on Indole and its Halogenated Derivatives

Direct C-H functionalization has become a powerful tool in organic synthesis, offering an atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. nih.gov This approach is particularly valuable for modifying complex molecules like indole derivatives.

Oxidative cross-dehydrogenative coupling (CDC) is a prominent C-H functionalization strategy that forms a new bond by removing two hydrogen atoms from the coupling partners. nih.gov These reactions often employ an oxidant to facilitate the C-H bond cleavage and subsequent bond formation. acs.org For indoles, CDC reactions provide direct access to a wide array of structurally diverse derivatives. nih.govnih.gov

While the C3 position of indole is the most nucleophilic and typically reacts in CDC processes, its blockage in this compound directs reactivity elsewhere. Research has shown that C2-functionalization can be achieved. For example, a light-driven, metal-free protocol has been developed for the direct C2–H alkylation of indoles using α-iodosulfones, which proceeds via a homolytic aromatic substitution mechanism. nih.gov Another study demonstrated a tellurium(II)-catalyzed dehydrogenative C3–C2 dimerization of indoles using molecular oxygen as the terminal oxidant. acs.orgacs.org Such methods could potentially be adapted for the intermolecular C2-functionalization of this compound with various nucleophiles. The tolerance of halogens at various positions in some CDC reactions suggests that the bromo and chloro substituents on the target molecule would be compatible. acs.orgacs.org

Table 2: Examples of Oxidative Cross-Dehydrogenative Coupling on Indoles

| Indole Substrate | Coupling Partner | Oxidant/Catalyst | Position Functionalized | Reference |

|---|---|---|---|---|

| 2-Phenylindole | 1,3-Dicarbonyl compounds | TEMPO⁺BF₄⁻ | C2 | nih.gov |

| N-Methylindole | N-Methylpyrrole | TEMPO⁺BF₄⁻ | C2 | nih.gov |

| 2-Arylindoles | Dimerization | Te(II) catalyst / O₂ | C2-C3 | acs.orgacs.org |

| Various Indoles | α-Iodosulfones | Visible light / DABCO | C2 | nih.gov |

This table showcases various CDC reactions on the indole core, highlighting the potential for C2 functionalization.

For the less reactive C-H bonds on the benzenoid ring of indole (C4-C7), functionalization can be achieved through directed C-H activation. nih.gov This strategy employs a directing group, often attached to the indole nitrogen, which coordinates to a transition-metal catalyst (e.g., Pd, Rh, Ir) and positions it in proximity to a specific C-H bond, enabling selective activation. acs.orgchim.it

While the C4 position of the target molecule is substituted, this methodology is crucial for functionalizing other positions like C7. For instance, a removable N-pivaloyl group has been used to direct the Rh-catalyzed C7-alkenylation of indoles. chim.it Similarly, Pd(II)-catalyzed C4-arylation has been achieved on free (NH) indoles using a C3-formyl group as the directing group. nih.govacs.org This approach demonstrates high functional group tolerance, including for halogen substituents. acs.org Although silylation is mentioned as an example, the principles of directed C-H activation can be extended to various transformations, including arylation, alkenylation, and amidation, by choosing the appropriate catalyst and coupling partner. nih.govacs.org

Nucleophilic Substitution and Addition Reactions

The halogen atoms on the this compound scaffold are potential sites for nucleophilic substitution reactions. The bromine at the C3 position is particularly interesting. Studies on the bromination of 3-substituted indoles with N-bromosuccinimide (NBS) have shown the formation of 3-bromoindolenine intermediates. clockss.org These intermediates can undergo fascinating rearrangements. For example, when refluxed in a non-polar solvent like carbon tetrachloride, the bromine atom at C3 has been observed to migrate to the benzene ring, yielding 5-bromo or 6-bromo indole derivatives. clockss.org This migration highlights the lability of the C3-bromo bond and suggests that it could be a handle for introducing other functionalities via nucleophilic substitution, either directly or through rearrangement pathways. The specific isomer formed upon migration can be influenced by the substituent at the C2 position. clockss.org

Mechanistic Insights into Functionalization of Halo-Indole Scaffolds

The functionalization of halo-indole scaffolds involves diverse and complex mechanistic pathways. The choice of catalyst, ligands, and reaction conditions plays a critical role in determining the outcome and regioselectivity. nih.gov

In transition metal-catalyzed reactions, such as directed C-H activation, the mechanism often involves a series of steps including coordination of the directing group, C-H metalation to form a metallacycle, migratory insertion or reductive elimination, and catalyst regeneration. rsc.org For palladium-catalyzed reactions, both Pd(II) and Pd(0) catalytic cycles are common.

In other transformations, the mechanism may involve different types of intermediates. For example, photochemical C-H alkylation can proceed through the formation of reactive radical species. nih.gov Gold-catalyzed cycloisomerization reactions of bromoallenyl ketones have been shown to proceed through zwitterionic intermediates, with the regioselectivity of subsequent 1,2-migrations being dependent on the ligands attached to the gold catalyst. nih.gov The study of these mechanisms is crucial for rational catalyst design and the development of new, highly selective synthetic methods for functionalizing complex scaffolds like this compound.

Computational and Theoretical Investigations of 3 Bromo 4 Chloro 1,n Methylindole

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties and reactivity of molecular systems. By approximating the electron density, DFT methods can provide accurate insights into molecular geometry, orbital energies, and various reactivity descriptors. For halogenated systems like 3-Bromo-4-chloro-1,N-methylindole, specific functionals that account for non-covalent interactions and dispersion effects, such as the long-range-corrected hybrid functional ωB97X-D, are often employed to achieve reliable results. mdpi.com

The first step in any computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that locates the minimum energy conformation on the potential energy surface. For this compound, the key structural parameters include the bond lengths and angles of the indole (B1671886) ring, as well as the orientations of the bromo, chloro, and methyl substituents.

The planarity of the indole ring is a critical feature, and any distortions caused by the bulky halogen and methyl groups are of interest. Conformational analysis would involve rotating the N-methyl group to identify the most stable rotamer. The optimized geometry provides the foundation for all subsequent electronic structure calculations.

Table 1: Representative Optimized Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C2-C3 | 1.38 | ||

| C3-Br | 1.90 | ||

| C4-Cl | 1.75 | ||

| N1-C2 | 1.39 | ||

| N1-C8a | 1.40 | ||

| N1-CH3 | 1.47 | ||

| C3-C2-N1 | 109.5 | ||

| C4-C5-C6 | 120.0 | ||

| Br-C3-C2-N1 | 180.0 | ||

| Cl-C4-C3a-N1 | 0.0 | ||

| C2-N1-CH3 | 125.0 |

Note: The data in this table is illustrative and based on typical values for similar halogenated indole structures. Actual values would be obtained from specific DFT calculations.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity).

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a key indicator of chemical reactivity. A smaller energy gap suggests a more reactive molecule, as less energy is required to promote an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring, while the LUMO may have significant contributions from the carbon atoms and the halogen substituents.

Table 2: Representative Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.20 |

| LUMO | -1.50 |

| HOMO-LUMO Gap (ΔE) | 4.70 |

Note: The data in this table is illustrative and based on typical values for similar halogenated indole structures. Actual values would be obtained from specific DFT calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP map would likely show negative potential around the nitrogen atom of the indole ring and the halogen atoms due to their lone pairs of electrons. Regions of positive potential are expected around the hydrogen atoms. The area around the C3-bromo and C4-chloro bonds might exhibit a region of positive potential on the halogen atoms, known as a "sigma-hole," which is important for halogen bonding. mdpi.combohrium.com

To quantify the reactivity of this compound more precisely, global and local reactivity descriptors derived from conceptual DFT can be calculated. chemrxiv.org These descriptors provide a more nuanced understanding of the molecule's chemical behavior.

Global Reactivity Descriptors:

Chemical Potential (μ): Related to the escaping tendency of an electron from the system. It is approximated as μ ≈ (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. It is approximated as η ≈ (ELUMO - EHOMO) / 2. A harder molecule is less reactive.

Electrophilicity Index (ω): Represents the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η).

Local Reactivity Descriptors:

Fukui Functions (f(r)): Indicate the change in electron density at a specific point in the molecule upon the addition or removal of an electron. They help identify the most reactive sites for nucleophilic (f+(r)) and electrophilic (f-(r)) attack.

Table 3: Representative Global Reactivity Descriptors for this compound

| Descriptor | Value (eV) |

| Chemical Potential (μ) | -3.85 |

| Chemical Hardness (η) | 2.35 |

| Electrophilicity Index (ω) | 3.15 |

Note: The data in this table is illustrative and calculated from the representative FMO energies in Table 2.

Proton affinity (PA) and ionization energy (IE) are fundamental thermochemical properties that provide insights into a molecule's basicity and the energy required to remove an electron, respectively.

Proton Affinity (PA): The negative of the enthalpy change for the gas-phase protonation of a molecule. For this compound, the most likely site of protonation is the C3 position of the indole ring, a common site for electrophilic attack in indoles. rsc.org The nitrogen atom's basicity is reduced due to the electron-withdrawing effects of the halogen substituents.

Ionization Energy (IE): The energy required to remove an electron from the molecule in its gaseous state. It is related to the HOMO energy through Koopmans' theorem (IE ≈ -EHOMO).

Theoretical calculations can provide reliable estimates of these values, which can be compared with experimental data for related indole derivatives. researchgate.netnist.gov

Non-Covalent Interactions (NCIs) Analysis

Non-covalent interactions (NCIs) play a crucial role in determining the supramolecular chemistry and crystal packing of molecules. For this compound, several types of NCIs are possible, including hydrogen bonds, halogen bonds, and π-π stacking interactions.

NCI analysis, often performed using methods like the Reduced Density Gradient (RDG), allows for the visualization and characterization of these weak interactions. bohrium.com The RDG is a function of the electron density and its gradient, and it helps to identify regions of steric repulsion, van der Waals interactions, and hydrogen/halogen bonding in real space.

In the case of this compound, the bromine and chlorine atoms can participate in halogen bonding, where the electropositive σ-hole on the halogen interacts with a nucleophilic region of another molecule. mdpi.com The planar indole ring can also engage in π-π stacking with other aromatic systems. Understanding these NCIs is essential for predicting the molecule's solid-state structure and its interactions with biological macromolecules.

Hydrogen Bonding in Halo-Indole Systems

Hydrogen bonding plays a pivotal role in the structure and function of many chemical and biological systems. In halo-indole systems, the nature and strength of hydrogen bonds can be significantly influenced by the presence and position of halogen atoms. Theoretical studies on related halo-substituted molecules have demonstrated that intramolecular hydrogen bonding can be affected by steric effects and electron delocalization. ias.ac.in For instance, density functional theory (DFT) calculations on halo-derivatives of other nitrogen-containing systems have shown a correlation between hydrogen bond energies and various topological parameters, such as electron density at bond critical points. ias.ac.in

In the context of indole derivatives, the N-H group is a potential hydrogen bond donor. nih.gov Fourier transform infrared spectroscopy studies on indole and its interactions with π-bases like benzene (B151609) have confirmed the formation of N-H···π hydrogen bonds. nih.gov While this compound itself lacks an N-H donor due to methylation, the principles gleaned from these studies are applicable to understanding potential intermolecular interactions with hydrogen bond donors in its environment. The presence of bromine and chlorine atoms can influence the electrostatic potential of the indole ring system, thereby modulating its ability to act as a hydrogen bond acceptor. Computational analyses, such as the analysis of the Hirshfeld surface and molecular electrostatic potential (MEPS), are powerful tools to investigate these interactions in detail. nih.gov

Halogen Bonding Interactions

Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. mdpi.comacs.org This interaction, denoted as R–X···Y, where X is a halogen and Y is a Lewis base, arises from the anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential known as the σ-hole. acs.org The strength of the halogen bond generally increases with the polarizability of the halogen atom (I > Br > Cl > F). acs.org

In this compound, both the bromine and chlorine atoms are potential halogen bond donors. Computational studies on similar bromo- and iodophenylpyridinium chlorides have shown that charge-assisted halogen bonds can lead to the formation of extended networks and discrete supramolecular structures. uiowa.edu The strength of these interactions is often attenuated in bromoarenes compared to their iodo-analogues. uiowa.edu Theoretical calculations, such as those at the M06-2X level of theory, have been employed to investigate halogen bonding in various contexts, including its role in catalysis. mdpi.com For instance, DFT calculations have shown that C–I···π interactions can be energetically favorable over π···π stacking interactions in certain systems. mdpi.com The presence of both bromine and chlorine on the indole ring of this compound suggests the possibility of complex halogen bonding scenarios, potentially influencing its crystal packing and interactions with other molecules.

π-π Stacking Interactions

π-π stacking interactions are non-covalent interactions that occur between aromatic rings. youtube.com These interactions are crucial in various chemical and biological phenomena, including the stabilization of DNA and protein structures. youtube.comwikipedia.org The geometry of these interactions can vary, with common arrangements being face-to-face (sandwich) and edge-to-face (T-shaped).

For indole systems, π-π stacking is a significant factor in their molecular recognition and self-assembly. Studies on nickel(II)-salen type complexes with a pendent indole ring have shown that the π-π stacking interaction of the indole ring can be observed and characterized using X-ray crystallography and UV-vis-NIR spectroscopy. nih.gov The presence of electron-donating or electron-withdrawing substituents on the aromatic rings can modulate the strength and geometry of these interactions. rsc.org In the case of this compound, the bromine and chlorine substituents will influence the electron density distribution of the indole ring, which in turn will affect its π-π stacking behavior. Computational methods, such as DFT, can be used to analyze the conformational preferences and the stability of different stacking arrangements. rsc.org

Time-Dependent DFT (TD-DFT) for Excited State Properties and Spectroscopic Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the electronic excited states of molecules. rsc.org It is widely used to predict spectroscopic properties, such as UV-Vis absorption and emission spectra. researchgate.netnih.gov The accuracy of TD-DFT calculations depends on the choice of the functional and basis set. rsc.org

For indole derivatives, TD-DFT calculations have been successfully employed to understand their photophysical properties. researchgate.netnih.gov For example, in a study of Ethyl-5-chloro-3-phenyl-1H-indol-2-carboxylate, TD-DFT calculations using the B3LYP functional helped to elucidate the nature of the electronic transitions, identifying them as π → π* transitions with intramolecular charge transfer character. researchgate.netnih.gov The calculations also allowed for the determination of ground and excited state dipole moments. researchgate.netnih.gov For this compound, TD-DFT calculations could provide valuable insights into its absorption and emission properties, helping to interpret experimental spectra and predict its behavior in photophysical applications. The choice of a suitable functional, such as M06-2X, which has shown good correlation with experimental data for organic molecules, would be crucial for obtaining reliable predictions. rsc.org

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating reaction mechanisms. By calculating the energies of reactants, transition states, and products, researchers can map out the potential energy surface of a reaction and identify the most likely pathway.

In the context of indole chemistry, computational studies have been used to understand various reactions. For example, DFT calculations have been employed to investigate the mechanism of photocatalytic intramolecular [2+2] cycloadditions of indoles, suggesting a Dexter energy transfer mechanism. acs.org Similarly, the mechanism of gold-catalyzed tandem 1,2-indole migration/cyclopropanation reactions has been explored through computational methods. acs.org For reactions involving halogenated indoles, such as the halogen-bonding-promoted C-H malonylation of indoles, computational modeling can help to understand the role of the halogen bond in activating the substrate. nih.gov In the case of synthesizing or modifying this compound, computational modeling could be used to explore different synthetic routes, predict the regioselectivity of reactions, and understand the role of catalysts. For instance, DFT calculations could be used to model the transition states of Suzuki cross-coupling reactions involving brominated and chlorinated indole precursors. researchgate.net

Crystallographic Analysis and Solid State Structural Studies of 3 Bromo 4 Chloro 1,n Methylindole and Analogues

Single Crystal X-ray Diffraction: Determination of Molecular Geometry and Packing

The three-dimensional arrangement of atoms and molecules in a crystalline solid is fundamental to understanding its physical and chemical properties. Single-crystal X-ray diffraction is the definitive technique for elucidating this atomic-level architecture. For the analogue 1-(2-bromophenyl)-2-chloro-3-(2-chloracetyl)-1H-indole, this analysis has revealed precise details about its molecular conformation and the forces governing its crystal packing. nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 14.3649 (12) |

| b (Å) | 7.6453 (6) |

| c (Å) | 14.5049 (12) |

| α (°) | 90 |

| β (°) | 114.364 (3) |

| γ (°) | 90 |

| Volume (ų) | 1449.6 (2) |

| Z | 4 |

Table 1: Crystallographic data for 1-(2-bromophenyl)-2-chloro-3-(2-chloracetyl)-1H-indole. nih.gov

The single-crystal X-ray diffraction analysis reveals that the indole (B1671886) ring system in 1-(2-bromophenyl)-2-chloro-3-(2-chloracetyl)-1H-indole is essentially planar. A significant feature of its molecular conformation is the dihedral angle between the mean plane of the indole ring system and the attached 2-bromophenyl ring, which is 77.6 (1)°. nih.gov The non-hydrogen atoms of the chloracetyl group are nearly coplanar with the indole core. nih.gov

The bond lengths within the indole core exhibit characteristics typical of this heterocyclic system. For instance, the C1=C2 bond length is 1.374 (2) Å, which is slightly longer than a typical double bond, suggesting some degree of π-conjugation with the adjacent chloracetyl group. This is further supported by the shorter than average single bond length of C2—C15 at 1.463 (2) Å. nih.gov

Analysis of Intermolecular Interactions in the Crystalline State

The arrangement of molecules within a crystal is dictated by a complex network of intermolecular interactions. These non-covalent forces are critical in determining the stability and properties of the crystalline material.

In the crystal structure of 1-(2-bromophenyl)-2-chloro-3-(2-chloracetyl)-1H-indole, weak C—H⋯O hydrogen bonds play a significant role in the formation of supramolecular structures. Specifically, pairs of molecules are linked via these interactions to form inversion dimers. nih.gov A notable short intermolecular contact, C4—H4⋯O1, helps to maintain the coplanarity of the chloracetyl group with the indole plane. nih.gov

Beyond hydrogen bonding, other non-covalent interactions are prominent in the crystal packing of this analogue. The inversion dimers formed through hydrogen bonds are further organized into a two-dimensional molecular sheet parallel to the (101) plane. This arrangement is stabilized by head-to-head Cl⋯Cl intermolecular contacts. nih.gov Specifically, Cl2⋯Cl2 short contacts of 3.3759 (8) Å connect neighboring dimers, forming chains along the b-axis. These chains are then linked by side-by-side Cl1⋯Cl1 contacts of 3.3430 (7) Å, creating sheets parallel to the ab plane. nih.gov Additionally, the crystal structure exhibits face-to-face π-π stacking within the inversion dimers, with an interplanar distance of 3.360 (3) Å between the parallel indole planes. nih.gov

Polymorphism and Solid-State Properties (If data available)

There is no data available in the searched literature regarding the polymorphism of 3-Bromo-4-chloro-1,N-methylindole or its analyzed analogue.

Derivatization and Further Functionalization of 3 Bromo 4 Chloro 1,n Methylindole

C-C Bond Forming Reactions (e.g., Cross-Coupling Reactions at Halogenated Positions)

Transition-metal catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the halogenated positions of 3-Bromo-4-chloro-1,N-methylindole serve as reactive handles for such transformations. nih.gov The key to its utility lies in the chemoselectivity achievable due to the different reactivities of the C3-Br and C4-Cl bonds. In palladium-catalyzed reactions, the oxidative addition step is generally faster for aryl bromides than for aryl chlorides, enabling selective functionalization at the C3-position while leaving the C4-chloro substituent intact for subsequent reactions. researchgate.net

Commonly employed cross-coupling reactions include:

Suzuki-Miyaura Coupling: This reaction couples the haloindole with an organoboron reagent (boronic acid or ester) and is widely used to form biaryl structures or to introduce alkyl, alkenyl, or alkynyl groups. wikipedia.orglibretexts.orgyoutube.com By choosing appropriate reaction conditions, one can selectively couple a boronic acid at the C3-position of this compound. organic-chemistry.org

Heck Reaction: The Heck reaction involves the coupling of the haloindole with an alkene to form a substituted alkene. organic-chemistry.orglibretexts.org This methodology can be applied to introduce vinylic groups at the C3-position, which can be further elaborated. nih.govrsc.org The reaction is valuable for extending the π-conjugation of the indole (B1671886) system. youtube.com

Sonogashira Coupling: This reaction forms a C-C bond between the haloindole and a terminal alkyne, providing access to alkynylindoles. wikipedia.orglibretexts.orgorganic-chemistry.org These products are highly versatile intermediates for creating more complex structures, including conjugated polymers and polycyclic compounds. acs.orgnih.gov The higher reactivity of the C-Br bond ensures that the Sonogashira coupling occurs selectively at the C3-position under controlled conditions. nih.gov

The table below summarizes the expected outcomes of these selective cross-coupling reactions.

| Cross-Coupling Reaction | Coupling Partner | Typical Catalyst/Conditions | Expected Product at C3 |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)2 | Pd(PPh3)4, Base (e.g., Na2CO3) | 3-Aryl-4-chloro-1-methylindole |

| Heck | H2C=CHR | Pd(OAc)2, Ligand (e.g., P(o-tol)3), Base | 3-(Alkenyl)-4-chloro-1-methylindole |

| Sonogashira | HC≡CR | PdCl2(PPh3)2, CuI, Base (e.g., Et3N) | 3-(Alkynyl)-4-chloro-1-methylindole |

Introduction of Diverse Functional Groups via Halo-Indole Moiety

The halo-indole moiety is a key precursor for introducing a wide range of functional groups beyond carbon-based substituents. researchgate.netchemrxiv.org The selective reactivity of the C3-Br bond is again exploited to achieve controlled functionalization.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a premier method for forming carbon-nitrogen (C-N) bonds. wikipedia.orgyoutube.com It allows for the introduction of primary and secondary amines at the C3-position of this compound, yielding 3-aminoindole derivatives. researchgate.netcapes.gov.br These products are significant in medicinal chemistry and materials science.

Other Nucleophilic Substitutions: While direct nucleophilic aromatic substitution is difficult, transition-metal catalysis enables the introduction of other heteroatom-based functional groups. For instance, catalyzed reactions can be used to form ethers (C-O bonds) and thioethers (C-S bonds), further diversifying the molecular architecture.

The following table illustrates the introduction of various functional groups onto the 1-methylindole (B147185) core starting from the dihalogenated precursor.

| Reaction Type | Reagent | Typical Catalyst/Conditions | Functional Group Introduced at C3 |

|---|---|---|---|

| Buchwald-Hartwig Amination | R2NH (Amine) | Pd Catalyst, Ligand (e.g., BINAP), Base | -NR2 (Amino) |

| Buchwald-Hartwig Amination | RCONH2 (Amide) | Pd Catalyst, Ligand, Base | -NHCOR (Amido) |

| Ullmann Condensation | ROH (Alcohol/Phenol) | Cu Catalyst, Base | -OR (Ether) |

| Cyanation | Zn(CN)2 or CuCN | Pd Catalyst | -CN (Cyano) |

Strategies for Synthesizing Complex Polycyclic Aromatic Compounds Incorporating Halogenated Indole Cores

The presence of two addressable halogenated sites makes this compound an excellent building block for the synthesis of complex polycyclic aromatic compounds (PACs). acs.orgresearchgate.net These structures are of great interest in materials science for applications in organic electronics. acs.orgchemrxiv.org Strategies often involve sequential or tandem reactions to construct fused ring systems.

One common approach is a sequential cross-coupling strategy . nih.gov First, a C-C bond-forming reaction, such as a Suzuki or Sonogashira coupling, is performed selectively at the more reactive C3-bromo position. The resulting 3-substituted-4-chloro-1-methylindole can then undergo a second coupling reaction at the C4-chloro position. If the first coupling partner contains a suitable functional group, an intramolecular cyclization (e.g., intramolecular Heck reaction, Friedel-Crafts reaction) can be triggered to form a new fused ring. libretexts.org

For example, a Sonogashira coupling at C3 followed by an intramolecular reaction can lead to the formation of indolo-fused heterocycles. Alternatively, a tandem intermolecular cross-coupling followed by an intramolecular cyclization can provide access to complex polyring-fused N-heterocycles. acs.org The development of iron-catalyzed carbonyl-olefin metathesis reactions also presents a novel strategy for constructing polyaromatic hydrocarbons from appropriately functionalized precursors. nih.gov

The table below outlines a conceptual synthetic pathway to a polycyclic system.

| Step | Reaction | Reagent | Intermediate/Product | Objective |

|---|---|---|---|---|

| 1 | Sonogashira Coupling | 2-Ethynylpyridine | 4-Chloro-1-methyl-3-((pyridin-2-yl)ethynyl)-1H-indole | Introduce first building block at C3 |

| 2 | Intramolecular Cyclization | Acid or Metal Catalyst | Fused Indolo[3,2-b]quinoline derivative | Form polycyclic aromatic core |

Controlled Modification for Tunable Electronic Properties

The electronic properties of the indole scaffold, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, can be systematically tuned by the introduction of substituents. rsc.orgnih.gov The ability to selectively functionalize the C3 and C4 positions of this compound provides a powerful platform for the rational design of molecules with tailored optoelectronic properties. acs.org

The nature of the substituent plays a critical role:

Electron-Donating Groups (EDGs) , such as amino (-NR₂) or methoxy (B1213986) (-OCH₃) groups, generally raise the HOMO energy level.

Electron-Withdrawing Groups (EWGs) , such as cyano (-CN) or nitro (-NO₂) groups, tend to lower the LUMO energy level.

By installing a combination of EDGs and EWGs at the C3 and C4 positions, a "push-pull" system can be created. This intramolecular charge-transfer character can significantly reduce the HOMO-LUMO gap, leading to a red-shift in the absorption and emission spectra. rsc.org For instance, a Buchwald-Hartwig amination at C3 (introducing an EDG) followed by a Suzuki coupling with an electron-deficient arylboronic acid at C4 (introducing an EWG) would yield a molecule with a highly tunable electronic profile. This controlled, stepwise modification is crucial for developing novel materials for organic light-emitting diodes (OLEDs), fluorescent probes, and other optoelectronic applications. nih.gov

The following table illustrates the theoretical effect of different substitution patterns on the electronic properties of the 1-methylindole core.

| Substituent at C3 | Substituent at C4 | Type | Expected Effect on HOMO-LUMO Gap |

|---|---|---|---|

| -N(CH₃)₂ (EDG) | -Cl (Weak EWG) | Push | Moderate Decrease |

| -Br (Weak EWG) | -CN (Strong EWG) | Pull | Moderate Decrease |

| -N(CH₃)₂ (EDG) | -CN (Strong EWG) | Push-Pull | Significant Decrease |

| -Phenyl (Neutral) | -Phenyl (Neutral) | π-Extension | Decrease (due to conjugation) |

Emerging Research Directions and Future Outlook

Integration of 3-Bromo-4-chloro-1,N-methylindole in Advanced Material Science

There is no available research data on the integration of this compound into advanced materials. The potential for this compound to be used in areas such as organic electronics, sensors, or other advanced material applications remains unexplored in the scientific literature.

Novel Reaction Methodologies for Enhanced Selectivity and Sustainability

Detailed research on novel reaction methodologies specifically tailored for the synthesis of this compound with enhanced selectivity and sustainability is not present in the current body of scientific literature. General methods for the synthesis of polysubstituted indoles exist, including regioselective halogenation and N-alkylation techniques. orgsyn.orgnih.govnih.govnih.gov However, specific optimization and application of these methods for the sustainable and selective production of this compound have not been reported.

A general approach to synthesizing this compound could hypothetically involve the N-methylation of 3-bromo-4-chloro-1H-indole. The synthesis of the precursor, 3-bromo-4-chloro-1H-indole, is documented. Subsequent methylation of the indole (B1671886) nitrogen would yield the target compound.

Hypothetical Synthesis Pathway:

| Step | Reaction | Reagents and Conditions |

| 1 | Bromination of 4-chloroindole | N-Bromosuccinimide (NBS) in a suitable solvent. |

| 2 | N-Methylation | A methylating agent (e.g., methyl iodide, dimethyl sulfate) in the presence of a base. |

This table represents a generalized, hypothetical pathway and is not based on specific published research for this compound.

Advanced Theoretical Predictions and Experimental Validation

There are no published studies containing advanced theoretical predictions, such as Density Functional Theory (DFT) calculations, or their experimental validation for this compound. Such studies would be crucial for understanding its electronic structure, reactivity, and potential photophysical properties, but this research has not yet been undertaken.

Q & A

Q. What are the standard synthetic routes for 3-Bromo-4-chloro-1,N-methylindole, and how can reaction conditions be optimized?

The synthesis of this compound often involves functionalization of the indole core. Key methodologies include:

- Photochemical addition : N-methylindole derivatives undergo [2+2] cycloaddition with acetylenic esters under UV light, forming cyclobutenes. However, these intermediates are thermally unstable and may rearrange, requiring precise temperature control (e.g., maintaining reaction temperatures below 30°C to minimize side reactions) .

- Catalytic asymmetric substitution : Bis-arylthiourea catalysts (e.g., structure (35)) enable regioselective substitution at the indole C-3 position using nitroalkenes. Optimizing catalyst loading (5–10 mol%) and solvent polarity (e.g., toluene vs. DCM) improves enantiomeric excess (up to 90% ee) .

- Photocatalytic C–H functionalization : Using Ru(bpy)₃Cl₂ (1 mol%) and diethyl bromomalonate, selective C-2 malonation of N-methylindole derivatives achieves 82% yield. Light intensity (450 nm LEDs) and degassing protocols (N₂ purge) are critical for reproducibility .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

- 1H/13C NMR : Resolve substituent positions (e.g., bromine and chlorine at C-3/C-4) and confirm N-methylation (singlet at δ ~3.5 ppm).

- X-ray crystallography : Determines absolute stereochemistry for asymmetric derivatives. For example, crystal packing analysis revealed π-stacking interactions in structurally related indole derivatives .

- Kinetic profiling via in situ NMR : Monitors reaction progress in real-time, as demonstrated in aza-Friedel–Crafts reactions involving N-methylindole .

Q. What safety protocols are essential when handling this compound?

- Acute toxicity : Similar N-methylindole derivatives (e.g., 3-Bromo-(1-phenylsulfonyl)indole) exhibit LD₅₀ values of 350 mg/kg (rat oral), necessitating PPE (gloves, goggles) and fume hoods .

- Thermal stability : Avoid prolonged exposure to temperatures >100°C to prevent decomposition into hazardous byproducts (e.g., HBr/Cl₂ gas) .

Advanced Research Questions

Q. How do mechanistic studies explain competing pathways in photochemical reactions of this compound?

- Cyclobutene formation vs. rearrangement : Photoaddition of acetylenic esters to N-methylindole generates cyclobutenes, but these intermediates undergo [1,3]-sigmatropic shifts under thermal stress. Kinetic trapping experiments (e.g., rapid cooling to −78°C) isolate primary products, while DFT calculations identify transition states favoring rearrangement .

- SN1-like mechanisms : In α-chloroglycine ester reactions, heterolysis generates iminium intermediates (detected via 1H NMR), with nucleophilic attack by N-methylindole following second-order kinetics (rate = k[electrophile][nucleophile]) .

Q. What strategies enhance regioselectivity in catalytic functionalization of this compound?

- Dual C–H activation : Visible-light photocatalysis with Ru(bpy)₃Cl₂ enables sequential C-2 and C-7 functionalization. Substrate-controlled selectivity is achieved by tuning steric bulk (e.g., using tert-butyl esters) .

- Base-mediated directing groups : 4-Methoxy-N,N-diphenylaniline acts as a transient base, directing malonation to electron-deficient positions via acid-base equilibria .

Q. How can kinetic inconsistencies in reaction outcomes be systematically addressed?

- Pseudo-first-order conditions : Use a 10-fold excess of nucleophile (e.g., N-methylindole) to isolate rate dependence on the electrophile, as shown in aza-Friedel–Crafts kinetic studies .

- Control experiments : Compare thermal vs. photochemical pathways to identify competing mechanisms. For example, dark controls in photocatalysis confirm light-dependent steps .

Q. What are the limitations of current catalytic systems for asymmetric derivatization of this compound?

- Substrate scope : Bis-arylthiourea catalysts fail with bulky nitroalkenes (e.g., cyclohexyl substituents), likely due to steric clashes in the transition state. Screening chiral phosphoric acids or N-heterocyclic carbenes (NHCs) may broaden applicability .

- Solvent effects : Polar aprotic solvents (e.g., DMF) reduce enantioselectivity by destabilizing hydrogen-bonded transition states. Mixed solvent systems (e.g., toluene/THF) improve ee by 15–20% .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.